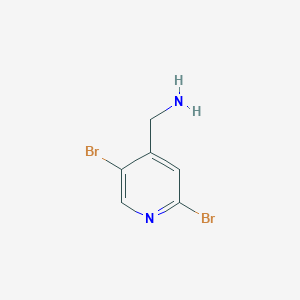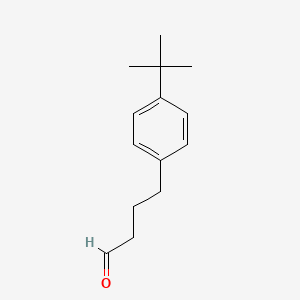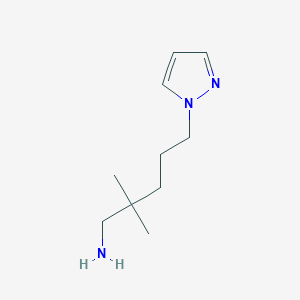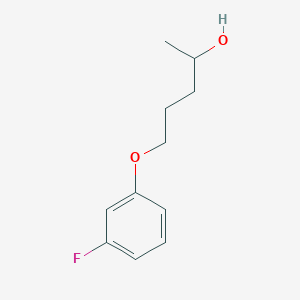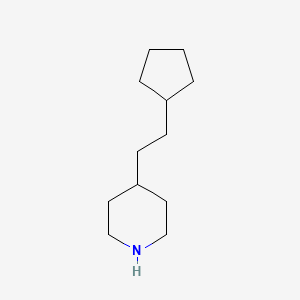
4-(2-Cyclopentylethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclopentylethyl)piperidine is an organic compound belonging to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of a cyclopentyl group attached to the piperidine ring via an ethyl chain. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclopentylethyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . Another approach involves the use of multi-component reactions (MCRs) such as the Strecker synthesis, the Hantzsch synthesis, and the Mannich reaction .
Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency . These methods allow for the large-scale production of this compound with high purity and consistency.
化学反応の分析
Types of Reactions: 4-(2-Cyclopentylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of N-oxides back to the parent amine using reducing agents such as zinc and acetic acid.
Substitution: Nucleophilic substitution reactions where the piperidine nitrogen can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Zinc and acetic acid under mild conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Regeneration of the parent amine.
Substitution: Alkylated or acylated piperidine derivatives.
科学的研究の応用
4-(2-Cyclopentylethyl)piperidine has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(2-Cyclopentylethyl)piperidine involves its interaction with specific molecular targets. It is believed to modulate receptor activity by binding to the active site, thereby influencing signal transduction pathways . The exact molecular targets and pathways are still under investigation, but it is hypothesized to interact with G-protein coupled receptors (GPCRs) and ion channels .
類似化合物との比較
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Pyridine: A structurally similar heterocycle with different chemical properties and applications.
Piperazine: Another piperidine derivative with distinct pharmacological activities.
Uniqueness: 4-(2-Cyclopentylethyl)piperidine is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. This structural feature enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C12H23N |
|---|---|
分子量 |
181.32 g/mol |
IUPAC名 |
4-(2-cyclopentylethyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-2-4-11(3-1)5-6-12-7-9-13-10-8-12/h11-13H,1-10H2 |
InChIキー |
YGIMTTDNUGISDK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CCC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


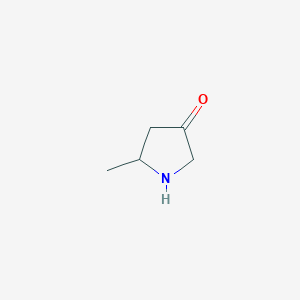
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
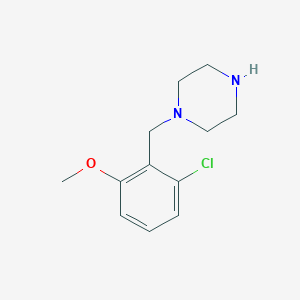
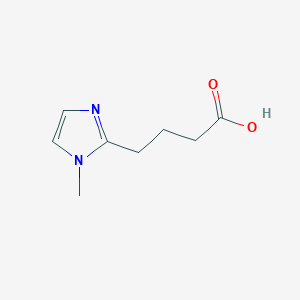
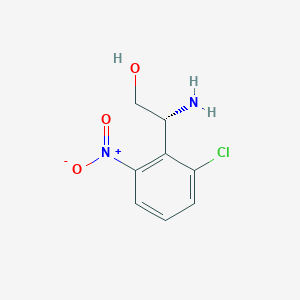
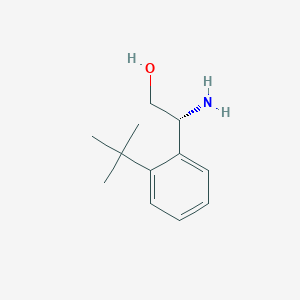
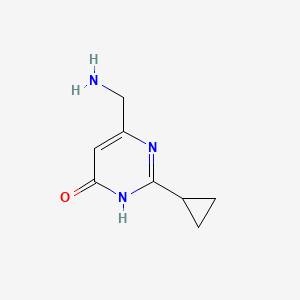
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
